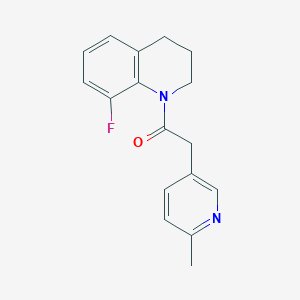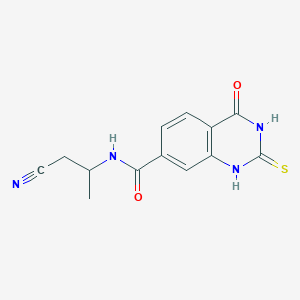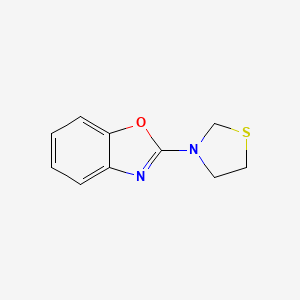
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide, also known as CYM-5442, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine carboxamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of cyclic AMP phosphodiesterase, which leads to an increase in the levels of cyclic AMP. This, in turn, leads to the activation of protein kinase A, which is involved in the regulation of various cellular processes, including inflammation and pain.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to inhibit the activity of cyclic AMP phosphodiesterase, which is involved in the regulation of various cellular processes. N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been found to increase the levels of cyclic AMP, which leads to the activation of protein kinase A, which is involved in the regulation of various cellular processes, including inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, there are also some limitations to using N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific cellular processes. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of chronic pain, epilepsy, and inflammation. Another potential direction is to investigate its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, further research could be conducted to improve the solubility of N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide in water, which would make it more useful in certain experiments.
Métodos De Síntesis
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide can be synthesized through a multistep process involving the reaction of 1-methylpyrazole-4-carboxylic acid with cyclohexylamine, followed by the reaction of the resulting compound with methyl 2-bromo-3-oxo-3-phenylpropanoate. The final step involves the reaction of the intermediate compound with 3-cyanopyridine. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to inhibit the activity of the enzyme cyclic AMP phosphodiesterase, which is involved in the regulation of various cellular processes. N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been studied for its potential use in the treatment of various conditions, including chronic pain, epilepsy, and inflammation.
Propiedades
IUPAC Name |
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20-12-15(11-19-20)13-8-14(10-18-9-13)17(22)21(2)16-6-4-3-5-7-16/h8-12,16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRDMFMJJCSINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)

![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![N,N-dimethyl-3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxamide](/img/structure/B7573036.png)


![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)
![3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)


![N-(3-cyanothiophen-2-yl)-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanamide](/img/structure/B7573089.png)
![1-[1-[2-(Benzenesulfinyl)ethyl]azetidin-3-yl]-4-methylpyrazole](/img/structure/B7573097.png)